molecular formula C22H27N7O3 B12627153 1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]urea

1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]urea

Cat. No.: B12627153
M. Wt: 437.5 g/mol
InChI Key: JDWDNKLYWJDISI-UHFFFAOYSA-N
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Description

1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]urea is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit specific enzymes and pathways involved in cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]urea typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization at specific positions to introduce the desired substituents.

    Formation of Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenyl and piperidinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-OH) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce a variety of functional groups.

Scientific Research Applications

1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.

Mechanism of Action

The mechanism of action of 1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]urea involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can disrupt the cell cycle, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds have a similar scaffold and are also studied for their kinase inhibitory activities.

Uniqueness

1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]urea is unique due to its specific substituents, which confer distinct biological properties and enhance its potential as a therapeutic agent.

Properties

Molecular Formula

C22H27N7O3

Molecular Weight

437.5 g/mol

IUPAC Name

1-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-3-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]urea

InChI

InChI=1S/C22H27N7O3/c1-15-8-11-28(12-9-15)19(30)7-10-23-22(32)24-14-18-26-20-17(21(31)27-18)13-25-29(20)16-5-3-2-4-6-16/h2-6,13,15H,7-12,14H2,1H3,(H2,23,24,32)(H,26,27,31)

InChI Key

JDWDNKLYWJDISI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CCNC(=O)NCC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2

Origin of Product

United States

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